N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is an organic compound characterized by the presence of an iodophenyl group and a methylphenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate to form 2-(4-methylphenoxy)acetohydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 4-iodobenzaldehyde under acidic conditions to form the final product, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide.
The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of an acid catalyst such as hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the imine group to an amine, typically using reducing agents such as sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a potential inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in drug discovery.
Medicine
In medicinal chemistry, N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The presence of the iodophenyl group can enhance its binding affinity to these targets, while the hydrazide moiety can form hydrogen bonds, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C16H15IN2O2 |
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Molecular Weight |
394.21 g/mol |
IUPAC Name |
N-[(E)-(4-iodophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15IN2O2/c1-12-2-8-15(9-3-12)21-11-16(20)19-18-10-13-4-6-14(17)7-5-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
LDMQLCVIVUVBLT-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
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